

Safety data sheet (SDS) and handling precautions for 9-Cyanophenanthrene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Cyanophenanthrene

Cat. No.: B165745

[Get Quote](#)

A Comprehensive Safety and Handling Guide for 9-Cyanophenanthrene

This guide provides an in-depth analysis of the safety protocols and handling procedures for **9-Cyanophenanthrene**. As a polycyclic aromatic hydrocarbon (PAH) derivative and an aromatic nitrile, this compound requires a nuanced understanding of its chemical behavior to ensure safe and effective use in research and development environments. This document moves beyond a simple recitation of safety data sheet (SDS) points, offering a causal framework for the recommended procedures, grounded in the compound's specific toxicological and physical properties.

Section 1: Chemical Identity and Physicochemical Properties

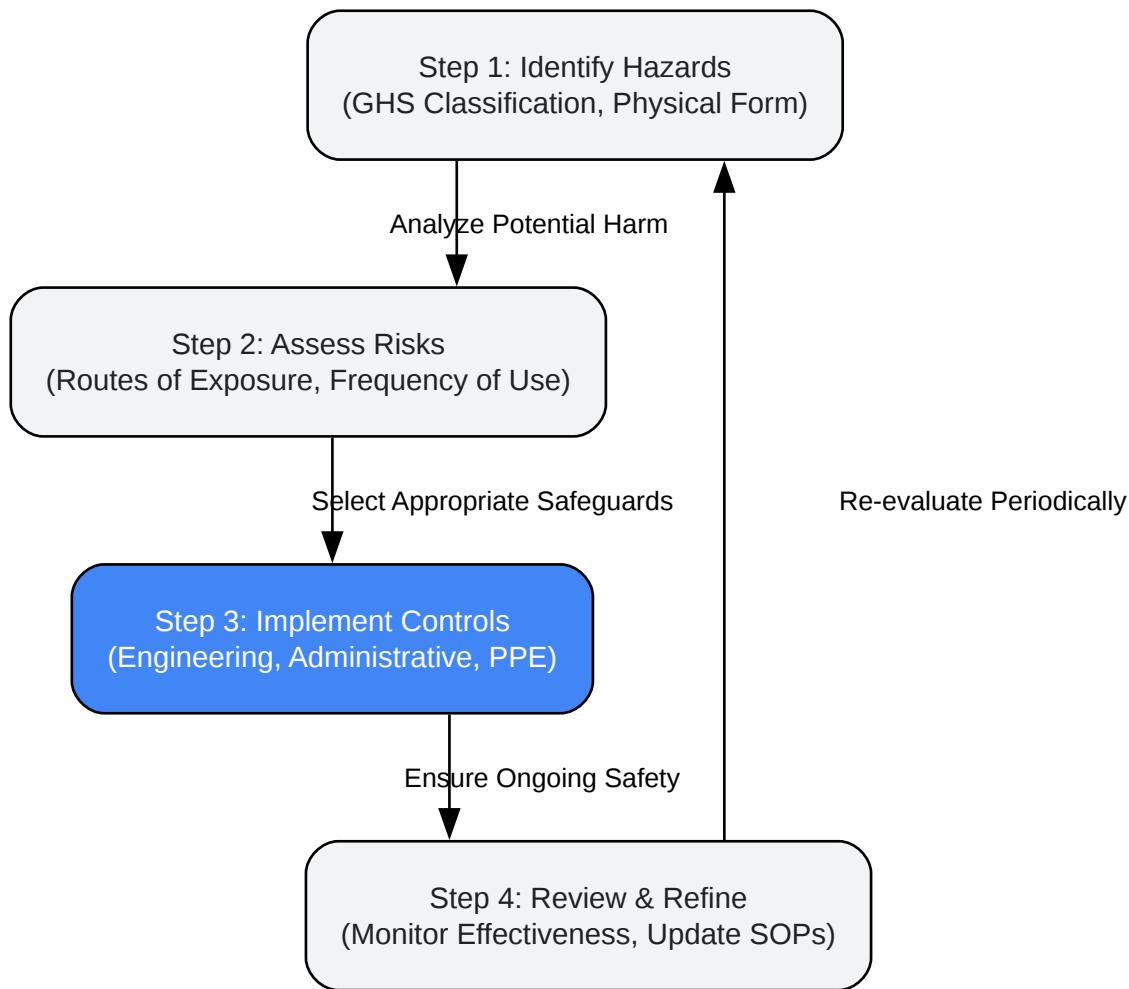
9-Cyanophenanthrene, also known as 9-Phenanthrenecarbonitrile, is a solid organic compound that belongs to two important chemical classes: polycyclic aromatic hydrocarbons (PAHs) and nitriles.^{[1][2]} This dual identity is central to understanding its hazard profile. The phenanthrene backbone is a three-ring aromatic system characteristic of PAHs, while the nitrile (-C≡N) group introduces distinct reactivity and toxicological considerations.

Its physical state as a powder necessitates careful handling to avoid generating airborne dust, which is a primary route of exposure.^{[3][4]}

Property	Value	Source(s)
Synonyms	9-Phenanthrenecarbonitrile, 9-Phenanthronitrile	[2] [3] [5] [6]
CAS Number	2510-55-6	[3] [4] [7] [8] [9] [10]
Molecular Formula	C ₁₅ H ₉ N	[2] [3] [4] [5] [7] [8]
Molecular Weight	203.24 g/mol	[2] [3] [4] [5] [7] [9]
Appearance	White to light yellow or green powder/crystal	[2] [3] [4] [7] [11]
Melting Point	110-112 °C	[3] [4] [7] [8]
Boiling Point	175 °C @ 1 mmHg	[6] [7]
Solubility	Soluble in Chloroform; Insoluble in water	[7] [12]
Stability	Stable under recommended storage conditions	[6] [7]
Incompatibilities	Strong oxidizing agents, strong acids, strong bases	[6] [7] [11]

Section 2: Hazard Identification and Toxicological Profile

The hazard profile of **9-Cyanophenanthrene** is comprehensively defined by the Globally Harmonized System (GHS). The compound carries a "Warning" signal word, indicating a moderate level of hazard.[\[2\]](#)[\[3\]](#)[\[4\]](#)


Hazard Class	GHS Code	Hazard Statement	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[2] [3] [4]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	[2] [3] [4]
Acute Toxicity, Inhalation	H332	Harmful if inhaled	[2] [3] [4]
Skin Irritation	H315	Causes skin irritation	[2] [3] [4]
Eye Irritation	H319	Causes serious eye irritation	[2] [3] [4]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	[2] [3] [4]

Expert Analysis of Toxicological Risks:

- Systemic Toxicity (H302, H312, H332): The classification as acutely toxic via all major routes of exposure (oral, dermal, inhalation) is a critical finding. This means the compound can be absorbed into the bloodstream and cause systemic harm regardless of how it enters the body. The powdered nature of the solid increases the risk of inadvertent inhalation and skin contact.
- Local Tissue Damage (H315, H319, H335): The compound is a direct irritant to any tissue it contacts. Inhalation of dust can lead to respiratory tract irritation.[\[3\]](#)[\[4\]](#) Direct contact will cause skin irritation and potentially serious eye damage.[\[2\]](#)[\[3\]](#)[\[4\]](#) This necessitates robust personal protective equipment (PPE) to create a barrier between the chemical and the user.
- Underlying PAH & Nitrile Hazards: While not explicitly classified for carcinogenicity, **9-Cyanophenanthrene** is a PAH derivative. PAHs as a class are known to pose significant health risks, and some are considered carcinogens.[\[1\]](#)[\[13\]](#)[\[14\]](#) The nitrile group, upon metabolism or combustion, can be a source of cyanide, although the primary GHS hazards relate to its acute toxicity and irritant properties.

Section 3: Risk Assessment and Control Measures

A systematic approach to risk management is essential. The following workflow illustrates the logical progression from hazard identification to the implementation and review of control measures.

[Click to download full resolution via product page](#)

Caption: A logical workflow for risk assessment and control.

Hierarchy of Controls:

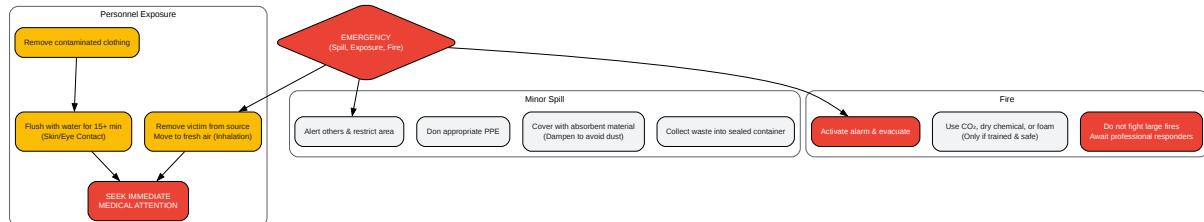
The most effective way to manage risk is to follow the hierarchy of controls, prioritizing engineering solutions over procedural ones and personal protective equipment.

- Engineering Controls (Primary Defense): The single most important control measure is to handle **9-Cyanophenanthrene** exclusively within a certified chemical fume hood.[1] This directly addresses the inhalation hazard—the most difficult exposure route to control—by capturing dust and vapors at the source. The workspace within the hood should be clean and uncluttered to prevent contamination.
- Administrative Controls (Procedural Safeguards):
 - Access Restriction: Limit access to areas where the compound is stored and handled to trained personnel only.
 - Designated Areas: Clearly designate specific areas within the lab for working with **9-Cyanophenanthrene**.
 - Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[15] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11][16]
- Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for engineering controls but is essential to protect against residual risks and accidental contact.

Protection	Specification	Rationale
Eye/Face	Chemical safety goggles or a face shield if there is a splash risk. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. [11]	Protects against dust particles and splashes causing serious eye irritation.
Hand	Nitrile gloves (check manufacturer's breakthrough time).	Prevents dermal absorption and skin irritation.
Body	A fully buttoned laboratory coat.	Protects skin and personal clothing from contamination.
Respiratory	Required when handling outside of a fume hood (not recommended). A NIOSH-approved N95 dust mask or higher is necessary. [3] [4]	Prevents inhalation of harmful dust.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure.


Protocol for Weighing and Dispensing Solid 9-Cyanophenanthrene:

- Preparation:
 - Verify that the chemical fume hood is functioning correctly (check airflow monitor).
 - Don all required PPE (lab coat, nitrile gloves, safety goggles).
 - Cover the work surface inside the fume hood with absorbent, disposable bench paper.

- Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood to minimize movement in and out of the controlled area.
- Handling:
 - Retrieve the stock container from its designated storage location.
 - Perform all manipulations deep within the fume hood.
 - Open the container carefully. Avoid creating puffs of airborne dust.
 - Use a dedicated spatula to carefully transfer the required amount of powder to a weigh boat.
 - Close the primary container tightly immediately after dispensing.
- Post-Handling & Cleanup:
 - Carefully wipe down the spatula and any contaminated surfaces with a damp cloth or towel (e.g., wetted with 70% ethanol) to prevent dust from becoming airborne.
 - Place all disposable items (weigh boats, bench paper, contaminated wipes) into a designated, sealed hazardous waste bag located inside the fume hood.
 - Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the hazardous waste bag.
 - Wash hands thoroughly with soap and water.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

[Click to download full resolution via product page](#)

Caption: A flowchart for responding to different emergencies.

First-Aid Measures:

- Inhalation: Immediately move the exposed person to fresh air.[17][18] If breathing has stopped or is difficult, provide artificial respiration or oxygen, if trained to do so.[17] Seek immediate medical attention.[17][18]
- Skin Contact: Promptly remove all contaminated clothing.[17] Immediately wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[17][18][19] Seek medical attention if irritation develops or persists.
- Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure complete rinsing.[17][18][19] Seek immediate medical attention.

- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. [11] Seek immediate medical attention and provide the SDS or product label to the medical professional.[11][17]

Spill Response (Small Scale):

- Evacuate non-essential personnel and ensure the area is well-ventilated (ensure fume hood is running).
- Wearing appropriate PPE (including respiratory protection if needed), gently cover the spill with an inert absorbent material.
- To avoid making dust airborne, the material can be carefully wetted down with water from a distance before sweeping.
- Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[11]
- Clean the spill area thoroughly with soap and water.

Fire-Fighting Measures:

- Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[11]
- Hazardous Combustion Products: Burning may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[11]
- Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11] Do not attempt to fight a large fire without proper training and equipment.

Section 6: Waste Disposal

All waste materials contaminated with **9-Cyanophenanthrene**, including empty containers, disposable labware, and spill cleanup materials, are considered hazardous waste.

- Collect waste in designated, sealed, and properly labeled containers.

- Do not dispose of this chemical down the drain or with general laboratory trash.[\[11\]](#)
- Arrange for disposal through a licensed professional waste disposal service, ensuring compliance with all federal, state, and local environmental regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs - Chemwatch [chemwatch.net]
- 2. 9-Phenanthrenecarbonitrile | C15H9N | CID 17279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-シアノフェナントレン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 9-Cyanophenanthrene 97 2510-55-6 [sigmaaldrich.com]
- 5. 9-Cyanophenanthrene (CAS 2510-55-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 9-CYANOPHENANTHRENE CAS#: 2510-55-6 [m.chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Sigma Aldrich 9-Cyanophenanthrene 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 10. scbt.com [scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. PAHs in the workplace | RPS [rpsgroup.com]
- 15. dhc-solvent.de [dhc-solvent.de]
- 16. carlroth.com [carlroth.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. en.hesperian.org [en.hesperian.org]
- 19. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- To cite this document: BenchChem. [Safety data sheet (SDS) and handling precautions for 9-Cyanophenanthrene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165745#safety-data-sheet-sds-and-handling-precautions-for-9-cyanophenanthrene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com